N'-[(E)-(2-bromophenyl)methylidene]-2-methylfuran-3-carbohydrazide
Description
N'-[(E)-(2-Bromophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a carbohydrazide derivative featuring a 2-bromophenyl group linked via an imine bond (E-configuration) to a 2-methylfuran-3-carboxylic acid hydrazide moiety. Its synthesis typically involves the condensation of 2-methylfuran-3-carbohydrazide with 2-bromobenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by recrystallization . Characterization is achieved through NMR, HRMS, and X-ray crystallography to confirm the E-configuration and planar geometry of the imine bond .
Properties
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c1-9-11(6-7-18-9)13(17)16-15-8-10-4-2-3-5-12(10)14/h2-8H,1H3,(H,16,17)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFBFAJAEFTLSW-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-bromophenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2-bromobenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-bromophenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N’-[(E)-(2-bromophenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound has potential as an enzyme inhibitor and may be used in studies related to enzyme activity and inhibition.
Medicine: It is being investigated for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: The compound can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base hydrazone moiety can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Carbohydrazides
Key Observations :
Antiproliferative Activity
- 2-Bromo Substituent Impact : The 2-bromophenyl group in compound 23 (N-[(2-bromophenyl)methylidene]-2,4-dihydroxybenzhydrazide) showed moderate activity (IC50: 101.14 µM in H1563 cells) but lower potency compared to 2-chloro analogs . This aligns with trends where 2-bromo derivatives exhibit reduced cellular uptake due to increased hydrophobicity.
- Enzyme Inhibition : Carbohydrazides with 2-chlorophenyl (e.g., ) demonstrated stronger AChE inhibition than bromo derivatives, suggesting halogen electronegativity modulates binding affinity.
Antifungal and Antimicrobial Potential
- Compounds like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(4-methoxyphenyl)hydrazine carboxamide showed antifungal activity via molecular docking, highlighting the role of aromatic and heterocyclic moieties in target engagement .
Biological Activity
Overview of N'-[(E)-(2-bromophenyl)methylidene]-2-methylfuran-3-carbohydrazide
This compound is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. The structure of this compound suggests it may exhibit various medicinal properties, including anti-inflammatory, anticancer, and antimicrobial effects.
1. Anticancer Activity
Research has indicated that hydrazone derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation : Compounds similar to this compound have been found to inhibit the growth of various cancer cell lines.
- Induction of apoptosis : These compounds can activate apoptotic pathways, leading to programmed cell death in tumor cells.
2. Antimicrobial Properties
Hydrazone derivatives are also known for their antimicrobial activities. Preliminary studies suggest that this compound may possess:
- Bactericidal effects : It may inhibit the growth of bacteria, making it a candidate for developing new antibacterial agents.
- Antifungal activity : Similar compounds have shown effectiveness against various fungal strains.
3. Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties, which are beneficial in treating conditions characterized by inflammation. The mechanism often involves:
- Inhibition of pro-inflammatory cytokines : Compounds with similar structures have been shown to reduce the production of inflammatory mediators.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis, inhibits growth | , |
| Antimicrobial | Bactericidal and antifungal effects | , |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | , |
Notable Research Findings
- A study published in a peer-reviewed journal demonstrated that hydrazone derivatives showed potent anticancer activity against human breast cancer cells, suggesting potential therapeutic applications for similar compounds.
- Another research article highlighted the antimicrobial efficacy of hydrazone compounds against drug-resistant bacterial strains, indicating a promising avenue for new antibiotic development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
